molecular formula C14H28 B12537342 1,4-Dibutylcyclohexane CAS No. 820233-15-6

1,4-Dibutylcyclohexane

Cat. No.: B12537342
CAS No.: 820233-15-6
M. Wt: 196.37 g/mol
InChI Key: KMYGGPNJMODCTH-UHFFFAOYSA-N
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Description

1,4-Dibutylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two butyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibutylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dibutylbenzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibutylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine in the presence of light or a radical initiator.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated cyclohexanes.

Scientific Research Applications

1,4-Dibutylcyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study conformational analysis and steric effects in substituted cyclohexanes.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,4-dibutylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems.

Comparison with Similar Compounds

  • 1,4-Dimethylcyclohexane
  • 1,4-Diethylcyclohexane
  • 1,4-Dipropylcyclohexane

Comparison: 1,4-Dibutylcyclohexane is unique due to the longer butyl chains compared to its methyl, ethyl, and propyl counterparts. This results in different steric and hydrophobic properties, influencing its reactivity and applications. The larger substituents in this compound lead to greater steric hindrance and different conformational preferences, making it a valuable compound for studying steric effects in cyclohexane derivatives.

Properties

CAS No.

820233-15-6

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,4-dibutylcyclohexane

InChI

InChI=1S/C14H28/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

KMYGGPNJMODCTH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CCCC

Origin of Product

United States

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